5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Chemical Structure and Properties
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 299406-03-4) is a heterocyclic compound with the molecular formula C₁₉H₁₃N₃O₂ and a molecular weight of 315.3 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 5 and 7 and a carboxylic acid moiety at position 2 (Fig. 1). This compound is commercially available with ≥95% purity and is utilized in pharmaceutical and materials research due to its structural versatility .
Synthesis and Applications The synthesis typically involves multi-step cyclization reactions, such as the condensation of aminopyrazole derivatives with diketones or aldehydes . Its carboxylic acid group enables further derivatization, making it a key intermediate for drug discovery, particularly in targeting bacterial enzymes or cancer pathways .
Properties
IUPAC Name |
5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCIBMPTHZCBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354404 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5646-98-0 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of pyrazole derivatives with pyrimidine precursors under specific conditions. One common method includes the condensation of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound in an industrial context .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess–Martin periodinane or activated manganese (IV) oxide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to create diverse derivatives with tailored properties .
Biology
- Biological Activity : Studies indicate that this compound exhibits potential antimicrobial and anticancer properties. It has been shown to interact with specific enzymes and proteins, altering their activity and influencing metabolic pathways .
- Cellular Effects : The compound can modulate cell signaling pathways and gene expression, impacting cellular metabolism and function. For instance, it has been observed to affect the phosphorylation states of target proteins through kinase inhibition .
Medicine
- Therapeutic Potential : Ongoing research is exploring the use of this compound in treating diseases associated with metabolic disorders. It has been linked to the modulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant for conditions like metabolic syndrome and type 2 diabetes .
- Drug Development : The compound's properties make it a candidate for developing new therapeutic agents targeting various diseases.
Industry
- Material Science : In addition to its biological applications, this compound is being investigated for its potential use in creating new materials with specific properties that could be beneficial in various industrial applications .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives on different cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
Case Study 2: Metabolic Syndrome Modulation
Research focused on the effects of this compound on metabolic syndrome parameters showed significant improvements in insulin sensitivity and lipid profiles in animal models. This highlights its potential as a therapeutic agent for managing metabolic disorders.
Mechanism of Action
The mechanism of action of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations:
Substituent Position and Reactivity: The carboxylic acid group at position 2 in the parent compound enables regioselective modifications, such as iodination at position 3 . Fluorinated substituents (e.g., CF₂CF₃) enhance metabolic stability and binding affinity in antimicrobial agents .
Biological Activity :
- Antitumor Activity : 5,7-Dimethyl derivatives with carboxamide groups exhibit cytotoxicity against HT-1080 and Bel-7402 cell lines .
- Antimicrobial Activity : Nitrophenyl or thiophenyl substituents at position 7 improve inhibition of bacterial enzymes (e.g., D-Ala:D-Ala ligase) .
Physical Properties :
Functional Group Modifications
Carboxylic Acid vs. Carboxamide Derivatives:
- Carboxylic Acid (Parent Compound) : Serves as a precursor for amide or ester formation. Its ionizable group enhances solubility in polar solvents .
- Carboxamide Derivatives : Improved cell permeability and target engagement. For example, N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 326923-21-1) shows enhanced bioavailability due to the phenethyl group .
Halogenation Effects:
- Iodination at position 3 (as in 3-iodo-5,7-diphenylpyrazolo[1,5-a]pyrimidine) introduces steric hindrance, limiting further reactions .
Biological Activity
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 5646-98-0) is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and inflammation. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula: C19H13N3O2
- Molecular Weight: 315.33 g/mol
- Structural Features: The compound features a pyrazolo-pyrimidine core with two phenyl groups at the 5 and 7 positions and a carboxylic acid group at the 2 position, enhancing its reactivity and biological potential .
Target Interactions
This compound has been shown to interact with various biological targets:
- Kinase Inhibition: It exhibits potential as an inhibitor of specific kinases involved in cancer progression. The pyrazolopyrimidine structure is common among known kinase inhibitors, suggesting that this compound may similarly inhibit pathways critical for tumor growth.
- AMPK Activation: Preliminary studies suggest that it may activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation could influence metabolic pathways and promote anti-inflammatory effects .
Biochemical Pathways
The compound's interactions can affect several key biochemical pathways:
- MAPK/ERK Pathway: It has been observed to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles in treated cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Line Studies: In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown promise against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Cytokine Modulation: It can potentially reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation. This effect may be linked to its action on AMPK and related pathways .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of breast cancer cell proliferation at concentrations above 10 µM. |
| Study B | Showed reduced levels of TNF-alpha in macrophages treated with this compound. |
| Study C | Indicated potential for use in combination therapies with existing chemotherapeutics to enhance efficacy against resistant cancer types. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes such as cyclization reactions using appropriate precursors like 3,5-diphenylpyrazole and ethyl cyanoacetate under basic conditions.
Potential Applications
- Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, it holds promise as a therapeutic agent.
- Research Tool: Its unique structure makes it valuable for studying kinase inhibition mechanisms.
- Synthetic Intermediate: The compound can serve as a building block for synthesizing more complex molecules with tailored biological activities.
Q & A
Q. What are the standard synthetic routes for 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or β-ketoesters under acidic conditions. For example, refluxing 5-aminopyrazole-4-carboxylate with acetylacetone in acetic acid with catalytic sulfuric acid yields pyrazolo[1,5-a]pyrimidine derivatives . Palladium-catalyzed direct C–H arylation using aryl halides or iodonium salts is another method to introduce aryl groups at specific positions, enhancing structural diversity .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromaticity .
- High-resolution mass spectrometry (HRMS) for precise molecular weight determination .
- Elemental analysis (C, H, N) to validate purity and stoichiometry .
- HPLC for assessing purity and monitoring reaction progress .
Q. What safety protocols are essential during synthesis and handling?
- Use protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact .
- Conduct reactions involving volatile byproducts in a fume hood or glovebox .
- Dispose of waste via certified biological waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Catalyst selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity in C–H arylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature control : Lower temperatures (e.g., 80°C) reduce side reactions in multi-step syntheses .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates promptly .
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
- Computational validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values to identify misassignments.
- Cross-validation : Use HRMS and elemental analysis to confirm molecular composition, ruling out impurities .
- Dynamic effects : Account for tautomerism or solvent-induced shifts, common in heterocyclic systems .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 7 to improve metabolic stability and binding affinity .
- Crystallographic studies : Analyze X-ray structures (e.g., monoclinic P2₁/c) to identify key interactions with target proteins .
- Structure-activity relationship (SAR) : Systematically vary substituents on the phenyl rings and pyrimidine core, then assay for activity (e.g., kinase inhibition) .
Q. How to address contradictions in reported biological activities across studies?
- Standardize assays : Ensure consistent cell lines, enzyme concentrations, and incubation times.
- Control for stereochemistry : Verify enantiomeric purity using chiral HPLC, as racemic mixtures may skew results .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Methodological Considerations
Q. What purification methods are optimal for isolating this compound?
- Recrystallization : Use ethanol/DMF mixtures to remove unreacted precursors .
- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar derivatives .
- Acid-base extraction : Leverage the carboxylic acid moiety’s solubility in basic aqueous solutions .
Q. How to validate the compound’s role in medicinal chemistry applications?
- In vitro screening : Test against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Docking simulations : Perform molecular docking with software like AutoDock Vina to predict binding modes .
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
